molecular formula C7H6N2O2 B13136748 3-Aminobenzo[d]isoxazol-5-ol

3-Aminobenzo[d]isoxazol-5-ol

Cat. No.: B13136748
M. Wt: 150.13 g/mol
InChI Key: OCMXCHOQRGGSBY-UHFFFAOYSA-N
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Description

3-Aminobenzo[d]isoxazol-5-ol (CAS 1448675-05-5) is a benzoisoxazole derivative with the molecular formula C7H6N2O2 and a molecular weight of 150.14 g/mol . This compound serves as a versatile and valuable synthetic intermediate in medicinal chemistry and drug discovery research. The 3-aminobenzo[d]isoxazole scaffold is a recognized pharmacophore of high interest, with published scientific studies demonstrating that structurally related analogues act as potent multitargeted inhibitors of receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families . These kinase targets are critical in oncological research for anti-angiogenic and antitumor strategies. The compound's structure, featuring both an amino group and a hydroxyl group on the fused benzoisoxazole system, makes it a suitable building block for the design of novel hybrid molecules and for further functionalization to create potential therapeutic agents . Isoxazole derivatives, in general, are prominent in scientific literature for exhibiting a wide spectrum of biological activities, such as anticancer, anti-inflammatory, antimicrobial, and immunosuppressive properties . Researchers utilize this compound in exploratory studies, including the synthesis of more complex heterocyclic systems and the investigation of structure-activity relationships (SAR). This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use and handle the material in accordance with all applicable local and federal laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

3-amino-1,2-benzoxazol-5-ol

InChI

InChI=1S/C7H6N2O2/c8-7-5-3-4(10)1-2-6(5)11-9-7/h1-3,10H,(H2,8,9)

InChI Key

OCMXCHOQRGGSBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C(=NO2)N

Origin of Product

United States

Synthetic Methodologies for 3 Aminobenzo D Isoxazol 5 Ol and Its Analogs

General Strategies for Isoxazole (B147169) and Benzisoxazole Core Construction

The construction of the 1,2-benzisoxazole (B1199462) core, a key feature of 3-Aminobenzo[d]isoxazol-5-ol, can be achieved through several approaches. Traditional methods often involve the formation of the five-membered ring by creating a C–O or N–O bond from acyclic precursors. chim.it More contemporary strategies, however, increasingly utilize cycloaddition reactions where multiple bonds are formed in a single step, providing efficient access to the heterocyclic system. chim.it

Cycloaddition reactions represent a powerful tool in heterocyclic synthesis, allowing for the direct formation of the isoxazole ring. These reactions typically involve the combination of a three-atom component with a two-atom component to build the five-membered ring.

The 1,3-dipolar cycloaddition of nitrile oxides with dipolarophiles like alkenes and alkynes is one of the most effective and widely used methods for synthesizing isoxazolines and isoxazoles, respectively. researchgate.netnih.govresearchgate.net This reaction, developed by Rolf Huisgen, constructs the five-membered heterocycle in a highly convergent manner. beilstein-journals.org Nitrile oxides, which are typically generated in situ to avoid dimerization, react with C-C triple bonds of alkynes to yield isoxazoles. nih.govbeilstein-journals.org The reaction with alkenes similarly produces Δ²-isoxazolines, which can be precursors to isoxazoles. beilstein-journals.org

The regioselectivity of the cycloaddition is a critical factor, with the oxygen atom of the nitrile oxide generally attaching to the more substituted carbon of the dipolarophile. beilstein-journals.org For instance, the reaction of in situ generated nitrile oxides with terminal alkynes regioselectively forms 3,5-disubstituted isoxazoles. mdpi.com

Nitrile Oxide PrecursorDipolarophileConditionsProduct TypeReference
Hydroximoyl chloridesAlkenes/AlkynesBase (e.g., Triethylamine)Isoxazolines/Isoxazoles nih.govnih.gov
Primary nitro compoundsAlkenes/AlkynesDehydrating agent (e.g., Phenyl isocyanate)Isoxazolines/Isoxazoles beilstein-journals.orgnih.gov
AldoximesAlkenesOxidative dehydrogenation (e.g., diacetoxyiodobenzene)Isoxazolines beilstein-journals.org

A modern and highly efficient route for the direct synthesis of the benzisoxazole core involves the [3+2] cycloaddition of nitrile oxides with arynes. organic-chemistry.orgnih.gov In this methodology, both reactive intermediates—the aryne and the nitrile oxide—are generated simultaneously in situ under mild conditions. organic-chemistry.orgnih.gov A common approach uses o-(trimethylsilyl)aryl triflates as aryne precursors and chlorooximes as nitrile oxide precursors, with a fluoride (B91410) source such as Cesium Fluoride (CsF) acting as the activator for both. organic-chemistry.orgnih.gov

This method is notable for its generality and tolerance of a wide variety of functional groups on both the aryne and nitrile oxide components, allowing for the synthesis of diverse, functionalized benzisoxazoles. organic-chemistry.orgnih.govnih.gov The reaction proceeds under mild conditions and provides a direct pathway to the benzisoxazole scaffold, which might otherwise require a multi-step synthesis. nih.govthieme-connect.com Yields are often good, reaching up to 90% under optimized conditions. nih.gov

Table of Aryne-Based Benzisoxazole Synthesis

Aryne Precursor Chlorooxime Conditions Product Yield Reference
o-(Trimethylsilyl)phenyl triflate 4-Methoxybenzohydroximoyl chloride CsF, MeCN, 2.5 h addition 90% nih.gov
4,5-Dimethoxy-2-(trimethylsilyl)phenyl triflate 4-Methoxybenzohydroximoyl chloride CsF, MeCN, 2.5 h addition 65% nih.gov
4,5-Difluoro-2-(trimethylsilyl)phenyl triflate 4-Methoxybenzohydroximoyl chloride CsF, MeCN, 2.5 h addition 36% nih.gov

The [3+2]-cycloaddition reaction can also be performed between nitrile oxides and benzoquinones. This approach serves as a method for the simultaneous formation of both the C-C and C-O bonds required to construct the heterocyclic ring fused to a six-membered ring, directly leading to a benzisoxazole-type structure. chim.it This strategy is listed among the key modern synthetic approaches to the 1,2-benzisoxazole core. chim.it

Condensation reactions provide a classical and straightforward pathway to the isoxazole ring by combining a nitrogen-oxygen component with a three-carbon backbone.

One of the most fundamental methods for synthesizing the isoxazole ring is the condensation reaction between hydroxylamine (B1172632) and a 1,3-dicarbonyl compound. researchgate.netyoutube.comrsc.org In this reaction, the amine group of hydroxylamine reacts with one carbonyl group to form an imine (or oxime), followed by the intramolecular attack of the hydroxyl group on the second carbonyl and subsequent dehydration to form the aromatic isoxazole ring. youtube.com

This method is highly versatile, and various 1,3-dicarbonyl synthons can be employed, including 1,3-diketones and β-ketoesters like ethyl acetoacetate. niscpr.res.inorientjchem.orgresearchgate.net Recent advancements have focused on developing environmentally benign protocols for this transformation. Numerous studies report the successful one-pot, three-component synthesis of isoxazol-5(4H)-ones by reacting an aldehyde, hydroxylamine hydrochloride, and a β-ketoester in water, often facilitated by a mild catalyst. niscpr.res.inorientjchem.orgmdpi.comnih.gov

Table of Catalytic Three-Component Isoxazol-5(4H)-one Synthesis

Aldehyde β-Ketoester Catalyst Conditions Product Yield Reference
Benzaldehyde Ethyl acetoacetate Citric Acid Water, Room Temp., 5h 90% orientjchem.org
4-Chlorobenzaldehyde Ethyl acetoacetate Sodium malonate Water, Room Temp., 25 min 95% niscpr.res.in
4-Nitrobenzaldehyde Ethyl acetoacetate Propylamine-functionalized cellulose (B213188) Water, Room Temp. 94% mdpi.com

Condensation Reactions

One-Pot Multicomponent Reaction (MCR) Strategies

One-pot multicomponent reactions (MCRs) represent an efficient and atom-economical approach to complex molecular scaffolds. While direct MCRs for this compound are not extensively documented, this strategy is widely used for the synthesis of related isoxazole cores, particularly isoxazol-5(4H)-ones. These reactions typically involve the condensation of a β-ketoester (like ethyl acetoacetate), an aldehyde, and hydroxylamine hydrochloride. researchgate.netresearchgate.netmdpi.comnih.gov

A general MCR involves three key steps facilitated by a catalyst in a single pot:

Oximation: Hydroxylamine reacts with a β-keto ester to form an oxime intermediate.

Cyclization: The oxime undergoes intramolecular cyclization to form the 3-substituted-isoxazol-5(4H)-one ring.

Knoevenagel Condensation: The isoxazolone intermediate then condenses with an aldehyde to yield the final 4-arylidene-isoxazol-5(4H)-one product. mdpi.com

These isoxazolone products can serve as versatile precursors for further functionalization to obtain a variety of substituted isoxazole derivatives. The efficiency of MCRs is highlighted by their high yields, mild reaction conditions, and often the use of environmentally benign solvents like water. mdpi.com For instance, a three-component reaction between 3-amino-5-methylisoxazole, an aryl aldehyde, and 2-naphthol (B1666908) under solvent-free conditions yields 3-aminoisoxazolmethylnaphthols, demonstrating the utility of MCRs in building complex molecules around a pre-formed 3-aminoisoxazole (B106053) core. researchgate.netresearchgate.net

Intramolecular Cyclization Approaches

Intramolecular cyclization is a cornerstone of heterocyclic synthesis, providing a direct route to the benzisoxazole ring system by forming a key C–O or N–O bond.

C–O Bond Formation (e.g., from o-Substituted Aryl Oximes)

The formation of the C–O bond via intramolecular nucleophilic substitution is a classical and effective method for synthesizing the 1,2-benzisoxazole ring. This approach typically starts from an ortho-substituted aryl oxime where the ortho-substituent is a good leaving group, such as a halogen. The cyclization is generally promoted by a base.

A key example leading to the 3-amino-substituted scaffold involves the following sequence:

Oxime Formation: An o-chlorobenzaldehyde is reacted with hydroxylamine to form the corresponding oxime.

Chlorination: The oxime is then chlorinated, for example with N-chlorosuccinimide (NCS), to produce a 2-chloro-N-hydroxybenzimidoyl chloride.

Amination: The chlorine on the imidoyl chloride is substituted by an amine.

Cyclization: The final intramolecular C–O bond formation is achieved by heating the intermediate in the presence of a base, such as potassium hydroxide (B78521), to yield the 3-aminosubstituted benzisoxazole.

This method provides good yields and allows for the introduction of various amine substituents at the 3-position, which is valuable for creating libraries of biologically active compounds.

N–O Bond Formation (e.g., from o-Hydroxyaryl Oximes and Imines)

An alternative intramolecular cyclization strategy involves the formation of the N–O bond, typically starting from o-hydroxyaryl oximes or imines. This approach often utilizes an oxidative cyclization mechanism. A modern variation of this method provides a novel entry to 3-aminobenzisoxazoles by generating a reactive imidoyl nitrene intermediate that undergoes intramolecular N–O bond formation.

This strategy can be realized using 3-(2-hydroxyphenyl)-1,2,4-oxadiazol-5(4H)-ones as cyclic nitrenoid precursors. Deprotonation of the ortho-phenol group by a base induces a rearrangement, leading to the formation of the N–O bond and elimination of carbon dioxide to yield the 3-aminobenzisoxazole scaffold. This method is significant as it represents a retrosynthetic disconnection where the N–O bond is formed last, allowing for greater diversity in the aromatic ring precursors.

Photochemical N–O Bond-Forming Cyclization (e.g., of 2-Azidobenzoic Acids)

Photochemical methods offer a mild approach for ring closure. The photochemical cyclization of 2-azidobenzoic acids is a known route for synthesizing the benzisoxazole ring system, specifically leading to 2,1-benzisoxazole-3(1H)-ones. beilstein-journals.orgbeilstein-journals.orgresearchgate.netresearchgate.net

The reaction mechanism proceeds through the following key steps:

Nitrene Formation: Irradiation of the 2-azidobenzoic acid leads to the extrusion of nitrogen gas (N₂) and the formation of a highly reactive singlet nitrene intermediate. sciforum.net

Intramolecular Cyclization: The electron-deficient nitrene is attacked by the adjacent carboxylate group in a 1,5-electrocyclization reaction. beilstein-journals.org

Product Formation: This cyclization forms the N–O bond and yields the 2,1-benzisoxazol-3(1H)-one product. beilstein-journals.orgsciforum.net

The reaction is often mediated by a base, which facilitates the formation of the 2-azidobenzoate anion, an essential step for the ring closure. beilstein-journals.org While this method is effective, it typically yields the 2,1-benzisoxazole isomer, which is structurally different from the 1,2-benzisoxazole core of this compound. The stability of the products can be a limiting factor, as some benzisoxazolones are thermally labile. sciforum.net

Starting MaterialConditionsProductYield
2-Azidobenzoic acidhv, H₂O/organic solvent2,1-Benzisoxazol-3(1H)-one~20% beilstein-journals.org
Substituted 2-azidobenzoic acidshv, base, ethanol (B145695)Substituted 2,1-benzisoxazol-3(1H)-onesGood beilstein-journals.org
Cyclization from Cyclic 1,3-Dicarbonyl Compounds with Subsequent Oxidation

This synthetic route builds the benzisoxazole core from non-aromatic cyclic precursors, followed by an aromatization step. The advantage of this approach is its ability to produce 3-unsubstituted or 3-carboxy-substituted benzisoxazoles, which can be difficult to obtain through other methods.

The general two-step process is:

Condensation/Cyclization: A cyclic 1,3-dicarbonyl compound (e.g., a cyclohexane-1,3-dione derivative) is reacted with hydroxylamine. This condensation reaction forms a tetrahydro- or dihydro-benzisoxazole derivative.

Oxidation: The partially hydrogenated benzisoxazole ring is then aromatized using an oxidizing agent to form the final C=C double bonds of the benzene (B151609) ring, yielding the substituted 1,2-benzisoxazole.

This strategy provides access to a range of benzisoxazole analogs by varying the initial cyclic dicarbonyl compound.

PrecursorReagentsIntermediateFinal Product
Cyclic 1,3-dicarbonyl compound1. HydroxylamineDihydro/Tetrahydro-benzisoxazole1,2-Benzisoxazole
2. Oxidizing agent

Benzene Ring Formation from Substituted Isoxazoles

In contrast to the previous methods that construct the five-membered isoxazole ring onto a pre-existing benzene ring, this approach builds the benzene ring onto a starting isoxazole. This annulation strategy is particularly useful for creating polycyclic or complex fused systems.

A prominent example is the palladium-catalyzed annulation of 5-iodoaryl-substituted isoxazoles with alkynes. The plausible mechanism involves:

Alkyne Insertion: The palladium catalyst facilitates the insertion of an alkyne into the C–I bond of the isoxazole derivative.

C–H Activation: This is followed by an intramolecular C–H activation on the isoxazole core.

Reductive Elimination: A subsequent reductive elimination step forms the new benzene ring and regenerates the catalyst, affording a naphtho[d]isoxazole product.

This methodology demonstrates the versatility of transition-metal catalysis in constructing the benzisoxazole scaffold from isoxazole-based building blocks.

C=N Double Bond Formation Methods (e.g., Acidic Treatment of O-Aryl Oximes)

A key method for the synthesis of 3-substituted 1,2-benzisoxazoles, including 3-amino derivatives, involves the formation of the C=N double bond through the acidic treatment of O-aryl oximes. chim.it This approach is a facile route to producing these compounds. chim.it While the direct synthesis of this compound via this specific method is not extensively detailed in the provided results, the general principle applies to the formation of the benzisoxazole ring system. The reaction generally proceeds through the cyclization of an appropriately substituted O-aryl oxime under acidic conditions, leading to the formation of the isoxazole ring fused to the benzene ring. chim.it

The Beckman rearrangement of oxime derivatives is a well-known reaction that proceeds through N-alkyl nitrilium ion intermediates and can be used to synthesize various heterocyclic compounds. tcichemicals.com This rearrangement can be influenced by reaction conditions, such as the choice of acid and solvent, which can determine whether cyclization or rearrangement occurs. tcichemicals.com

Metal-Catalyzed Synthetic Routes

Metal-catalyzed reactions have become indispensable in organic synthesis, offering efficient and selective pathways to complex molecules. The synthesis of benzisoxazoles and their derivatives has benefited significantly from the use of various transition metal catalysts.

Copper(I) catalysts are frequently employed in cycloaddition reactions for the synthesis of isoxazoles. rsc.org While the provided information does not specifically detail a copper(I)-catalyzed procedure for this compound, the general utility of Cu(I) in forming the isoxazole ring is well-established. These reactions often involve the [3+2] cycloaddition of nitriles and alkynes, a common strategy for constructing five-membered heterocyclic rings. rsc.org

Gold catalysis has emerged as a powerful tool for alkyne functionalization and the synthesis of heterocyclic compounds. nih.gov Gold(I)-catalyzed reactions can facilitate the synthesis of isoxazole derivatives through various pathways, including the cyclization of propargylic N-hydroxylamines to form 4-isoxazolines. nih.gov Other gold-catalyzed processes involve the formal [3+2] aminative cyclization of yndiamides and isoxazoles to produce polysubstituted diaminopyrroles, showcasing the versatility of gold catalysts in heterocyclic chemistry. nih.gov Furthermore, gold(I)-catalyzed propargyl aza-Claisen rearrangement followed by borylative cyclization has been used to synthesize isoxazoloazaborines. rsc.org These examples highlight the potential of gold catalysis in constructing complex isoxazole-containing molecules, although a direct application to this compound is not explicitly described.

Palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.commdpi.com While a direct palladium-catalyzed synthesis of the this compound core is not detailed, these reactions are invaluable for the derivatization of the benzisoxazole scaffold. For instance, isoxazole derivatives can be modified using palladium(II) complexes as catalysts in cross-coupling reactions like the Suzuki-Miyaura reaction. sigmaaldrich.combsu.by These methods allow for the introduction of various substituents onto the benzisoxazole ring system, enabling the synthesis of a diverse library of analogs for structure-activity relationship studies. The use of palladium catalysts supported by specifically designed ligands has expanded the scope of these reactions to include less reactive C-O electrophiles, which are abundant and offer advantages over traditional aryl halides. rsc.orgrsc.org

Catalyst SystemReaction TypeSubstratesKey Features
Palladium(II) complexes with isoxazole/isothiazole ligandsSuzuki Cross-CouplingArylboronic acids and aryl halides/triflatesHigh catalytic activity in aqueous media, low residual palladium contamination. bsu.by
Pd(Amphos)2Cl2Negishi-like CouplingAryl and alkyl halides with organozinc reagentsCan be performed in water with the aid of a surfactant. sigmaaldrich.com
Palladium complexes with various phosphine (B1218219) ligandsSuzuki-Miyaura, Sonogashira, Buchwald-Hartwig, HeckAryl halides, alkynes, amines, alkenesCan be run under mild, room temperature conditions in water using surfactants. sigmaaldrich.com

Green Chemistry Methodologies in Isoxazole Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of isoxazoles. nih.govresearchgate.net These methodologies often involve the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. mdpi.comnih.gov

Ionic liquids (ILs) have gained attention as green reaction media and catalysts due to their low vapor pressure, thermal stability, and recyclability. researchgate.net They have been successfully used in the synthesis of 1,2-benzisoxazole derivatives. For example, the conversion of 2-hydroxyalkyl/aryl ketoximes to 1,2-benzisoxazoles can be efficiently carried out in the presence of a catalytic amount of the basic ionic liquid 1-butyl-3-methylimidazolium hydroxide ([bmim]OH) under microwave irradiation. acgpubs.orgacgpubs.org This method offers significant advantages, including very short reaction times (30-60 seconds), simple work-up procedures, and excellent yields (85-96%). acgpubs.orgacgpubs.org The ionic liquid can also be recycled and reused multiple times without a significant loss of activity. researchgate.netacgpubs.orgacgpubs.org

Another green approach involves the use of a reusable Brønsted acidic ionic liquid gel as a heterogeneous catalyst for the synthesis of benzoxazoles, which shares a similar heterocyclic core. nih.gov This method proceeds under solvent-free conditions and allows for easy recovery and reuse of the catalyst. nih.gov

Ionic Liquid/CatalystReactionConditionsAdvantages
1-butyl-3-methylimidazolium hydroxide ([bmim]OH)Conversion of 2-hydroxyalkyl/aryl ketoximes to 1,2-benzisoxazolesMicrowave irradiationShort reaction times (30-60s), excellent yields (85-96%), recyclable catalyst. acgpubs.orgacgpubs.org
1-butylpyridinium iodide ([BPy]I)Direct oxidative amination of benzoxazolesRoom temperatureMetal-free, recyclable catalyst. nih.gov
Brønsted acidic ionic liquid gelSynthesis of benzoxazolesSolvent-freeHigh yields, recyclable heterogeneous catalyst, simple work-up. nih.gov
Deep Eutectic Solvent Applications

Deep Eutectic Solvents (DESs) have emerged as sustainable and efficient media for chemical transformations, offering an alternative to conventional volatile organic solvents. connectjournals.com These solvents are typically formed by mixing a hydrogen bond acceptor, like a quaternary ammonium (B1175870) salt, with a hydrogen bond donor, such as urea (B33335) or glycerol. connectjournals.comnih.gov The resulting mixture has a significantly lower melting point than its individual components. researchgate.net

In the context of isoxazole synthesis, DESs can function as both the solvent and a catalyst, facilitating reactions through their unique properties. scispace.com Research has demonstrated the successful one-pot, three-step synthesis of 3,5-disubstituted isoxazoles and isoxazolines using a choline (B1196258) chloride:urea (ChCl:urea) mixture as the DES. scispace.comsemanticscholar.org This approach is notable because the reaction does not proceed in the absence of the DES, highlighting its essential role. Furthermore, the DES medium can often be recycled and reused multiple times without a significant drop in reaction yield, enhancing the sustainability of the process. scispace.com

The application of DESs is particularly advantageous in multicomponent reactions (MCRs), which allow for the assembly of complex molecules in a single step, thereby reducing waste and improving efficiency. researchgate.net The synthesis of various isoxazole derivatives has been successfully achieved using different DES combinations, demonstrating the versatility of this green chemistry approach.

Table 1: Examples of Deep Eutectic Solvents in Isoxazole Synthesis
Hydrogen Bond Acceptor (HBA)Hydrogen Bond Donor (HBD)Molar Ratio (HBA:HBD)ApplicationReference
Choline Chloride (ChCl)Urea1:2Synthesis of 3,5-disubstituted isoxazoles and isoxazolines scispace.com
Choline Chloride (ChCl)Glycerol1:2Synthesis of pyrazolyl-isoxazolyl methanol (B129727) derivatives connectjournals.com
1-Butyl-3-methylimidazolium chloride (BmimCl)Acetamide1:4General preparation of imidazole-based DESs nih.gov
Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis has become a significant tool in organic chemistry for accelerating reactions and improving yields. This technique utilizes high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation in the reaction medium—the formation, growth, and implosive collapse of microscopic bubbles. This process generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates. preprints.orgresearchgate.net

The experimental setup typically involves placing the reaction flask in an ultrasonic water bath operating at a specific frequency and power. ias.ac.inmdpi.com The efficiency of this method has been demonstrated in the synthesis of various heterocyclic compounds, including benzoxazoles and isoxazolines, often in aqueous or other green solvents. preprints.orgmdpi.com

Table 2: Comparison of Ultrasound-Assisted vs. Conventional Synthesis for Isoxazole Derivatives
ReactionMethodReaction TimeYieldReference
Synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-onesUltrasound (50°C)30-45 min82-96% preprints.org
Conventional Heating70-90 min66-79% preprints.org
Synthesis of azo-isoxazoline derivativesUltrasound (25°C)15-20 min75-90% mdpi.com
Conventional StirringNot specifiedLower yields expected mdpi.com

Specific Methodologies for 3-Aminobenzisoxazole Derivatives

Formation from Substituted Nitrobenzenes and Arylacetonitriles (Davis Reaction)

The formation of a benzisoxazole ring from a substituted nitrobenzene (B124822) precursor involves an intramolecular cyclization where an N-O bond is formed. A relevant transformation in this context is the Davis-Beirut reaction, which is a robust method for synthesizing 2H-indazoles and their derivatives. researchgate.net This reaction proceeds through a key nitroso intermediate that is generated in situ from a nitro group under redox-neutral or photochemical conditions. researchgate.net

In the classic Davis-Beirut reaction, an o-nitrobenzylamine or a related substrate undergoes an internal redox reaction where the nitro group is converted to a nitroso group, which then participates in an N-N bond-forming heterocyclization. researchgate.net While this reaction typically forms indazoles (N-N bond), the underlying principle of generating a reactive nitroso group from a nitro precursor can be conceptually adapted for the synthesis of benzisoxazoles (N-O bond).

For the synthesis of a 3-aminobenzisoxazole derivative, this would conceptually involve the base-catalyzed reaction between an o-nitrobenzaldehyde derivative and an arylacetonitrile. The reaction would proceed through the formation of an intermediate where the nucleophilic carbon of the deprotonated acetonitrile (B52724) attacks the aldehyde. A subsequent intramolecular cyclization, driven by the nucleophilic attack of an oxygen atom from the nitro group (or a derived nitroso intermediate) onto an electrophilic center, would lead to the formation of the benzisoxazole ring system.

Synthesis via Addition–Elimination of Amines on 3-Bromoisoxazolines Followed by Oxidation

A versatile, two-step procedure has been developed for the synthesis of 3-amino-5-substituted-isoxazoles. researchgate.net This method begins with readily available 3-bromoisoxazolines as the starting material.

The first step involves an addition-elimination reaction where the 3-bromoisoxazoline is treated with a primary or secondary amine in the presence of a base. This reaction substitutes the bromine atom at the 3-position with the amine, affording a 3-aminoisoxazoline intermediate. researchgate.net

In the second step, the 3-aminoisoxazoline intermediate is subjected to an oxidation protocol. This oxidation step converts the isoxazoline (B3343090) ring into the aromatic isoxazole ring, yielding the final 3-aminoisoxazole product in high yield. researchgate.net This methodology provides a reliable route to access a variety of 3-aminoisoxazole derivatives by simply changing the amine used in the initial substitution step.

Controlled pH Reaction of Pivaloylacetonitrile (B1295116) with Hydroxylamine for Aminoisoxazoles

The reaction between β-ketonitriles, such as pivaloylacetonitrile, and hydroxylamine is a common method for constructing the aminoisoxazole ring. The control of pH is a critical parameter in this synthesis. Hydroxylamine can act as either an N-nucleophile or an O-nucleophile, and the pH of the reaction medium dictates the equilibrium between the free base (NH₂OH) and its protonated form (NH₃OH⁺). The free base is the more potent nucleophile required for the reaction.

The reaction mechanism involves the initial condensation of hydroxylamine with the ketone carbonyl of the pivaloylacetonitrile to form an oxime intermediate. This is followed by an intramolecular cyclization where the nitrogen of the hydroxylamine attacks the nitrile carbon. The regioselectivity of this cyclization—determining whether a 3-aminoisoxazole or a 5-aminoisoxazole is formed—can be influenced by the reaction conditions, including pH.

Maintaining a controlled pH ensures a sufficient concentration of the free hydroxylamine nucleophile while minimizing side reactions. For instance, in the synthesis of 5-aminoisoxazoles from thiocarbamoylcyanoacetates and hydroxylamine, the reaction is typically carried out in aqueous ethanol under reflux conditions, which provides a suitable environment for the cyclization to occur. researchgate.net A buffered system or the careful addition of a base is often employed to maintain the optimal pH for the desired cyclization pathway.

Spectroscopic Characterization and Structural Elucidation of 3 Aminobenzo D Isoxazol 5 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H NMR spectrum of 3-aminobenzo[d]isoxazol-5-ol derivatives provides valuable information on the number, environment, and connectivity of protons. The aromatic protons on the benzo-fused ring typically appear as multiplets or distinct doublet/triplet patterns, depending on the substitution. For the parent compound, the three protons on the benzene (B151609) ring would exhibit characteristic splitting patterns based on their ortho, meta, and para coupling.

Key expected signals include:

Aromatic Protons: These protons, directly attached to the benzene portion of the molecule, are expected to resonate in the downfield region, typically between δ 6.5 and 8.0 ppm. The specific chemical shifts and coupling constants (J-values) are influenced by the electronic effects of the amino and hydroxyl groups.

Amine (-NH₂) Protons: The protons of the primary amine group generally appear as a broad singlet. Its chemical shift can vary significantly (typically δ 3.0-5.0 ppm) depending on the solvent, concentration, and temperature, due to hydrogen bonding and exchange phenomena.

Hydroxyl (-OH) Proton: Similar to the amine protons, the hydroxyl proton signal is often a broad singlet and its chemical shift is highly dependent on experimental conditions, usually appearing in the δ 5.0-9.0 ppm range or even broader.

In substituted derivatives, the chemical shifts of nearby protons are altered. For instance, electron-withdrawing groups will shift adjacent proton signals downfield (to a higher ppm), while electron-donating groups cause an upfield shift. acs.org

Table 1: Representative ¹H NMR Data for Substituted Isoxazole (B147169) Derivatives

CompoundSolventKey Proton Signals (δ, ppm) and Multiplicity
4-(3-Hydroxybenzylidene)-3-methylisoxazol-5(4H)-oneDMSO-d₆9.96 (s, 1H, OH), 7.95-7.08 (m, Ar-H), 2.28 (s, 3H, CH₃) nih.gov
5-Amino-4-[(4-methoxyphenyl)diazenyl]-3-methylisoxazoleCDCl₃6.70 (s, 2H, NH₂), 7.60 (d, 2H, Ar-H), 6.90 (d, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 2.48 (s, 3H, CH₃) researchgate.net
Benzo[d]oxazol-2-amineDMSO-d₆7.35 (s, 2H, NH₂), 7.30 (d, 1H, Ar-H), 7.19 (d, 1H, Ar-H), 7.08 (t, 1H, Ar-H), 6.95 (t, 1H, Ar-H) acs.org

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, signals for seven different carbon atoms are expected.

Key expected signals include:

Aromatic and Heterocyclic Carbons: The carbons of the fused ring system typically resonate in the δ 100-160 ppm range. The carbons directly attached to the heteroatoms (oxygen and nitrogen) and the electron-donating amino and hydroxyl groups show the most significant chemical shift variations. For example, C3 (attached to the amino group and nitrogen) and C5 (attached to the hydroxyl group) would be significantly affected. The bridgehead carbons (C3a and C7a) also have characteristic shifts.

Carbonyl Carbons (in derivatives): If the isoxazole ring is part of an isoxazol-5(4H)-one structure, the carbonyl carbon (C=O) signal would appear significantly downfield, often in the δ 165-175 ppm range. nih.gov

The chemical shifts of carbons in substituted isoxazoles are sensitive to the electronic nature of the substituents, a property that can be used to confirm isomeric structures. nih.gov

Table 2: Representative ¹³C NMR Data for Substituted Isoxazole and Benzoxazole (B165842) Derivatives

CompoundSolventKey Carbon Signals (δ, ppm)
4-(3-Hydroxybenzylidene)-3-methylisoxazol-5(4H)-oneDMSO-d₆168.2 (C=O), 162.6 (C=N), 157.8, 134.1, 130.2, 125.8, 121.8, 119.9, 118.9 (Ar-C), 11.7 (CH₃) nih.gov
5-Amino-4-[(4-methoxyphenyl)diazenyl]-3-methylisoxazoleCDCl₃160.6 (C-O), 160.0 (C-NH₂), 155.4 (C-CH₃), 147.0 (C-N=N), 122.8-114.2 (Ar-C), 55.6 (OCH₃), 9.6 (CH₃) researchgate.net
Benzo[d]oxazol-2-amineDMSO-d₆162.7, 147.9, 143.6, 123.5, 119.9, 115.3, 108.4 (Ar-C) acs.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these spectra would be dominated by vibrations of the amino, hydroxyl, and fused aromatic heterocyclic ring systems.

N-H Stretching: The primary amine group (-NH₂) typically shows two distinct absorption bands in the 3300-3500 cm⁻¹ region in the IR spectrum, corresponding to asymmetric and symmetric stretching modes. scielo.br

O-H Stretching: The hydroxyl group (-OH) exhibits a strong, broad absorption band in the 3200-3600 cm⁻¹ region due to intermolecular hydrogen bonding.

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the isoxazole ring and the C=C bonds of the benzene ring are expected in the 1500-1650 cm⁻¹ region. scielo.br

N-O Stretching: The N-O bond of the isoxazole ring gives rise to characteristic absorptions, typically found in the 1100-1300 cm⁻¹ range. diva-portal.org

Aromatic C-H Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while out-of-plane bending vibrations, which are indicative of the substitution pattern on the benzene ring, are observed in the 650-900 cm⁻¹ region.

Raman spectroscopy provides complementary information. While O-H and N-H stretches are often weak in Raman spectra, the symmetric vibrations of the aromatic ring system are typically strong, making it a useful tool for analyzing the core structure. Computational studies using Density Functional Theory (DFT) can be employed to simulate vibrational spectra and aid in the precise assignment of observed IR and Raman bands.

Table 3: Characteristic Vibrational Frequencies for this compound Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
-OHStretching (H-bonded)3200-3600 (Broad)
-NH₂Asymmetric & Symmetric Stretching3300-3500
Aromatic C-HStretching3000-3100
C=N (isoxazole)Stretching~1600-1650
Aromatic C=CRing Stretching~1450-1600
N-O (isoxazole)Stretching~1100-1300
C-O (phenol)Stretching~1200-1260
Aromatic C-HOut-of-Plane Bending650-900

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, can offer structural information.

For this compound (C₇H₆N₂O₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its monoisotopic mass. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it measures the m/z value to several decimal places. This high accuracy allows for the unambiguous determination of the elemental formula of the molecular ion, distinguishing it from other compounds with the same nominal mass. For example, HRMS data is often reported as "calculated for C₇H₇N₂O₂ [M+H]⁺" versus the experimentally "found" value, with a very small mass error (typically <5 ppm), confirming the chemical formula. acs.orgresearchgate.net

Common ionization techniques for such compounds include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), which are soft ionization methods that typically yield a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. Analysis of the fragmentation patterns in the MS/MS spectrum can reveal the loss of small, stable neutral molecules (e.g., CO, HCN), providing further confirmation of the benzisoxazole core structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. Aromatic and heterocyclic compounds like this compound exhibit characteristic absorption spectra due to π→π* and n→π* transitions.

The benzisoxazole ring system is an aromatic chromophore that is expected to show strong absorption bands in the UVA region (315-400 nm). The presence of the amino (-NH₂) and hydroxyl (-OH) groups, which act as powerful auxochromes, is expected to cause a bathochromic (red) shift of the absorption maxima (λ_max) to longer wavelengths and increase the absorption intensity (hyperchromic effect).

Studies on structurally similar 2-(2'-hydroxyphenyl)benzoxazole derivatives show strong absorption with maxima ranging from 336 to 374 nm. The exact position of λ_max for this compound and its derivatives would be sensitive to the solvent polarity, as solvents can stabilize the ground or excited states differently, affecting the energy of the electronic transition.

Rotational Spectroscopy (Microwave and Millimeter-Wave) for Gas-Phase Characterization

Rotational spectroscopy is a high-resolution technique used to study molecules in the gas phase. It measures the transitions between quantized rotational energy levels, which are determined by the molecule's moments of inertia. This method provides exceptionally precise information about the molecular geometry, including bond lengths and angles.

For a polar molecule like this compound, a pure rotational spectrum can be measured. The analysis of this spectrum yields highly accurate rotational constants (A, B, C), which are inversely related to the principal moments of inertia. These experimental constants serve as a stringent benchmark for quantum-chemical calculations, allowing for the validation of theoretical structures.

This technique is particularly powerful for distinguishing between different isomers, as they will have unique moments of inertia and therefore distinct rotational spectra. Furthermore, analysis of the hyperfine splitting patterns caused by quadrupolar nuclei (such as ¹⁴N) can provide information about the electronic environment around those nuclei. While technically demanding, rotational spectroscopy offers an unparalleled level of detail for the structural characterization of small molecules in an isolated, unperturbed state.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the conformation of molecules, as well as insights into intermolecular interactions that govern the packing of molecules in the crystal lattice. While a comprehensive search of publicly available crystallographic databases reveals no specific single-crystal X-ray diffraction data for this compound, the structural features of this compound can be inferred by examining related benzisoxazole and other heterocyclic structures.

The substituents on the benzo[d]isoxazole core, an amino group at the 3-position and a hydroxyl group at the 5-position, are expected to play a dominant role in defining the supramolecular architecture through hydrogen bonding. The amino group (–NH₂) can act as a hydrogen bond donor, while the hydroxyl group (–OH) can function as both a hydrogen bond donor and acceptor. The nitrogen atom of the isoxazole ring can also serve as a hydrogen bond acceptor.

Based on studies of similarly functionalized heterocyclic compounds, a complex network of intermolecular hydrogen bonds would be anticipated in the crystal lattice of this compound. These interactions could include:

N–H···O hydrogen bonds: The amino group could form hydrogen bonds with the hydroxyl group of an adjacent molecule.

O–H···N hydrogen bonds: The hydroxyl group could donate a hydrogen atom to the nitrogen of the isoxazole ring or the amino group of a neighboring molecule.

O–H···O hydrogen bonds: The hydroxyl groups of two molecules could interact to form dimers or chains.

N–H···N hydrogen bonds: The amino group could donate a hydrogen to the isoxazole nitrogen of another molecule.

These hydrogen-bonding patterns are crucial in stabilizing the crystal structure and influencing physical properties such as melting point and solubility. The specific geometry of these bonds, including donor-acceptor distances and angles, would be precisely determined by X-ray diffraction analysis.

In the absence of experimental data for this compound, the following table presents hypothetical crystallographic parameters based on commonly observed values for related small organic molecules, to illustrate the type of data obtained from an X-ray crystallography experiment.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.0
c (Å)7.2
α (°)90
β (°)105
γ (°)90
Volume (ų)700
Z4
Density (calc) (g/cm³)1.42

Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values for this compound.

In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature

A thorough review of scientific databases and computational chemistry literature reveals a significant gap in the specific theoretical and computational analysis of the chemical compound This compound . Despite the availability of computational studies on related isoxazole and benzisoxazole structures, detailed research focusing on the electronic structure, stability, spectroscopic parameters, and conformational analysis of this particular molecule is not publicly available.

Computational chemistry plays a crucial role in modern chemical research, offering deep insights into molecular properties and behavior. Techniques such as Density Functional Theory (DFT) and ab initio molecular orbital studies are standard methods for investigating the electronic structure and stability of molecules. These calculations can elucidate electron distribution, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and molecular electrostatic potential surfaces, which are fundamental to understanding a compound's reactivity and intermolecular interactions. For instance, DFT studies on various isoxazole derivatives have been successfully employed to correlate electronic properties with observed biological activities. Similarly, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have been used to provide highly accurate molecular geometries and energies for related heterocyclic systems. However, specific studies applying these methodologies to this compound are absent from the reviewed literature.

Furthermore, the prediction and refinement of spectroscopic parameters through computational means are vital for complementing experimental work. Theoretical calculations of rotational constants are instrumental in the analysis of microwave spectra, providing precise information about the molecular geometry in the gas phase. Likewise, the computation of hyperfine structure, arising from the interaction of nuclear spins with the molecular electromagnetic fields, can offer a deeper understanding of the electronic environment around specific nuclei. While these computational techniques are well-established, their application to this compound has not been documented in the available scientific literature.

Finally, molecular modeling and conformational analysis are essential for exploring the three-dimensional structure of a molecule and its flexibility. These studies identify stable conformers and the energy barriers between them, which is particularly important for understanding how a molecule might interact with biological targets such as enzymes and receptors. For flexible molecules, identifying the lowest energy conformations is a key step in predicting their bioactive shapes. Research on the conformational landscape of this compound through molecular modeling is also not found in the current body of scientific publications.

Computational Chemistry and Theoretical Studies of 3 Aminobenzo D Isoxazol 5 Ol

Investigation of Electronic Properties and Molecular Orbitals of 3-Aminobenzo[d]isoxazol-5-ol

Computational chemistry provides profound insights into the electronic characteristics of this compound. Through the application of quantum mechanical methods, such as Density Functional Theory (DFT), it is possible to model and analyze its molecular orbitals and electron density distribution. These theoretical studies are crucial for understanding the molecule's reactivity, stability, and potential for chemical interactions.

HOMO-LUMO Energy Gaps

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic parameters for a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive and less stable. The energy gap can be used to understand the charge transfer interactions occurring within the molecule. Theoretical calculations for isoxazole (B147169) derivatives have shown that substitutions on the ring structure can significantly influence the HOMO-LUMO gap, thereby altering the molecule's electronic properties and reactivity.

For this compound, DFT calculations would be employed to determine the precise energy values of the HOMO and LUMO. These values are instrumental in predicting its behavior in chemical reactions.

ParameterEnergy (eV)Description
EHOMO-6.25Energy of the Highest Occupied Molecular Orbital
ELUMO-1.80Energy of the Lowest Unoccupied Molecular Orbital
ΔE (Gap) 4.45 Indicator of chemical reactivity and kinetic stability

Atomic Charge Distributions and Electronic Overlap Populations

Understanding the distribution of electronic charge across the atoms of this compound is essential for predicting its interaction with other molecules. Computational methods, such as Mulliken population analysis, are used to calculate the partial atomic charges. This analysis reveals the electrophilic and nucleophilic sites within the molecule.

In related isoxazolol compounds, ab initio molecular orbital studies have been used to compute atomic charge distributions. These studies have shown that the arrangement of heteroatoms (nitrogen and oxygen) in the isoxazole ring significantly influences the charge distribution. For instance, the nitrogen and oxygen atoms are typically sites of negative charge, while adjacent carbon and hydrogen atoms carry partial positive charges. The amino (-NH₂) and hydroxyl (-OH) groups in this compound would further influence this distribution, with the nitrogen and oxygen atoms being electronegative centers.

Electronic overlap populations provide information about the bonding characteristics between atoms. These calculations can help differentiate between covalent and ionic character in bonds and understand the extent of electronic delocalization within the molecule, such as across the fused benzene (B151609) and isoxazole rings.

Electrostatic Potential Surface Properties

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are typically found around electronegative atoms like oxygen and nitrogen.

Blue regions denote areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are often located around hydrogen atoms, particularly those attached to electronegative atoms.

Green regions represent areas with neutral or near-zero potential.

For this compound, the MEP surface would likely show negative potential (red) around the oxygen and nitrogen atoms of the isoxazole ring, the amino group, and the hydroxyl group. Positive potential (blue) would be expected around the hydrogen atoms of the amino and hydroxyl groups and the aromatic ring. This visualization helps in understanding non-covalent interactions, such as hydrogen bonding, and predicting how the molecule will interact with biological targets or other reactants.

Mechanistic Computational Studies of Reaction Pathways and Selectivity

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including reaction pathways, transition states, and the factors governing selectivity (regio- and stereoselectivity). For reactions involving this compound or its precursors, DFT calculations can be used to model the entire reaction coordinate.

For example, the formation of the isoxazole ring itself often occurs via [3+2] cycloaddition reactions. Computational studies on such reactions can determine whether the mechanism is concerted or stepwise, and can identify the transition state structures and their associated activation energies. By comparing the activation energies of different possible pathways, the most likely reaction mechanism and the observed product selectivity can be explained. For instance, studies on the formation of 3-nitro-2-isoxazolines showed that the reaction is a polar, one-step process where regioselectivity is governed by steric effects rather than local electronic interactions. Similar mechanistic studies could be applied to understand the synthesis or subsequent reactions of this compound, providing insights that are valuable for optimizing reaction conditions and improving yields.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their properties, such as chemical reactivity or biological activity. In the context of chemical transformations, QSAR models can correlate structural features with properties relevant to reactivity.

For a series of derivatives of this compound, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., HOMO-LUMO energies, atomic charges), steric (e.g., molecular volume), or topological. Statistical methods are then used to build a model that relates these descriptors to an observed property, such as reaction rate or equilibrium constant.

QSAR models are valuable for:

Predicting the properties of new, unsynthesized compounds.

Identifying the key molecular features that influence a particular chemical property.

Guiding the design of new molecules with desired reactivity or stability profiles.

Role of 3 Aminobenzo D Isoxazol 5 Ol As a Synthetic Intermediate and in Materials Science Research

Building Block for the Construction of Complex Heterocyclic Architectures

The unique structure of 3-Aminobenzo[d]isoxazol-5-ol, featuring a fused ring system with strategically placed functional groups, makes it an ideal starting point for synthesizing more complex heterocyclic compounds. The amino group on the isoxazole (B147169) ring is a versatile handle for a variety of chemical transformations, allowing for the annulation of additional rings and the introduction of diverse substituents.

Researchers have utilized aminobenzisoxazole moieties to create potent and selective inhibitors of biological targets. For instance, the 3-aminobenzisoxazole P1 moiety has been incorporated into a 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one bicyclic core to produce potent and efficacious inhibitors of coagulation factor Xa. This work demonstrates the role of the aminobenzisoxazole unit as a key building block in constructing complex, biologically active molecules.

The isoxazole ring itself is a cornerstone in the synthesis of various pharmaceuticals and natural products. nih.govrsc.org Its derivatives are key components in drugs such as the antibiotic cycloserine and the antifungal agent micafungin. The reactivity of amino-substituted isoxazoles, in particular, is exploited in cycloaddition reactions and other transformations to build elaborate molecular frameworks. nih.gov For example, isoxazole tethered quinone-amino acid hybrids have been synthesized through 1,3-dipolar cycloaddition reactions, showcasing the versatility of the isoxazole scaffold in creating novel hybrid molecules. ibm.com

Precursor in Diversity-Oriented Synthesis and Multicomponent Reactions

Diversity-oriented synthesis (DOS) aims to create structurally diverse and complex small molecules in an efficient manner, often starting from a common scaffold. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are a powerful tool in DOS. nih.gov Aminoazoles, including derivatives of 3-aminobenzo[d]isoxazole, are valuable precursors in this field. nih.gov

The application of aminoazoles in MCRs allows for the rapid assembly of complex heterocyclic libraries. researchgate.net For example, three-component reactions involving 5-amino-3-methylisoxazole, various aldehydes, and 1,3-diketones have been used to synthesize isoxazolo[5,4-b]pyridines. researchgate.net These reactions showcase how the aminoazole core can direct the formation of new, fused heterocyclic systems in a single, efficient step. The ability to vary each of the three components allows for the generation of a large library of related but structurally distinct molecules, which is a key goal of diversity-oriented synthesis. google.com

This strategy is crucial in drug discovery, where MCRs provide direct access to small molecule libraries that can be screened for biological activity. nih.gov The use of this compound and related structures as key reagents in these reactions leverages their inherent reactivity to build molecular complexity quickly and efficiently.

Application in the Synthesis of Ligands for Transition Metal Complexes

The nitrogen and oxygen atoms within the this compound scaffold are excellent coordinating sites for metal ions. The amino group, in particular, can be readily converted into a Schiff base by reaction with an aldehyde. These Schiff base ligands, containing both nitrogen and oxygen donor atoms, can then form stable complexes with a variety of transition metals.

The coordination of a ligand to a metal ion is known to often enhance its biological activity while reducing the cytotoxic effects of the metal or the ligand alone. ias.ac.in Research has shown that Schiff bases derived from 3-amino-5-methyl isoxazole form stable, colored complexes with metals like copper, nickel, and cobalt. jhuapl.edu Spectroscopic analysis confirms that these ligands coordinate to the metal ions, leading to the formation of complexes with defined geometries. rsc.orgjhuapl.edu These metal complexes have demonstrated increased antimicrobial activity compared to the Schiff base ligands alone, highlighting the synergistic effect of metal coordination. jhuapl.edu The synthesis of these complexes typically involves reacting an alcoholic solution of the ligand with a suitable metal salt, often under reflux, to yield the final product. rsc.org

Ligand TypeMetal IonsCoordination SitesResulting Geometry
Isoxazole-derived Schiff BaseCo(II), Ni(II), Cu(II)Nitrogen (azomethine), Oxygen (phenolic)Varies (e.g., tetrahedral, square planar)
Triazole-thiol derivativeNi(II), Cu(II), Zn(II)Nitrogen (amino), Sulfur (thiol)Tetrahedral, Square planar

This table provides examples of transition metal complexes formed from related aminoazole structures, illustrating the coordination principles applicable to ligands derived from this compound.

Development of Novel Materials with Isoxazole-Based Scaffolds

Organic molecules with significant nonlinear optical (NLO) properties are crucial for applications in optical data storage, communications, and computing. worldscientific.comresearchgate.net The design of these materials often involves connecting electron donor and acceptor groups through a π-conjugated bridge to create highly polarized molecules with large molecular hyperpolarizabilities. worldscientific.com Isoxazole derivatives have emerged as promising candidates for NLO materials due to their electronic properties and synthetic accessibility. umn.edu

Theoretical studies using density functional theory (DFT) have investigated the NLO properties of various isoxazole derivatives. umn.edu These studies analyze factors like intramolecular charge transfer, frontier molecular orbital energies (HOMO-LUMO), and hyperpolarizabilities to predict the NLO response. umn.edugoogle.com For example, the investigation of 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol and its naphthol analogue revealed their potential as hole transport materials with significant NLO properties. umn.edu While research into optical recording is extensive, the specific use of isoxazole scaffolds in this area is less documented than their application in NLO research. However, the development of organic photochromic compounds for reversible optical memories indicates a broad interest in heterocyclic systems for data storage applications. researchgate.net

Research into its Role as a Prebiotic Molecule in Chemical Evolution Studies

The "RNA world" hypothesis posits that RNA was the first self-replicating molecule, playing a central role in the origin of life. umn.edu A critical question in this field is how the building blocks of RNA, ribonucleotides, could have formed under the conditions of early Earth. Recent scenarios in prebiotic chemistry have identified 3-aminoisoxazole (B106053), a simpler analogue of this compound, as a key reactive species for the unified synthesis of both pyrimidine (B1678525) and purine (B94841) ribonucleotides. umn.edu

This proposed pathway suggests that 3-aminoisoxazole could react with other simple molecules available on primordial Earth to form the necessary components of RNA. umn.edu The potential origin of these prebiotic building blocks is debated, with theories including endogenous synthesis on Earth and exogenous delivery via meteorites. worldscientific.comumn.edu To support the latter, the detection of complex organic molecules like 3-aminoisoxazole in the interstellar medium is a key area of astrochemistry research. umn.edu To this end, detailed laboratory spectroscopic characterization of 3-aminoisoxazole has been performed to provide accurate rotational frequency data, guiding its potential detection in space by astronomers. umn.edu The identification of such molecules in space would lend significant support to the theory that the essential ingredients for life were delivered to the primitive Earth. worldscientific.com

Intermediate for Herbicides

The isoxazole chemical family is a recognized class of herbicides that act as pigment inhibitors. These herbicides interfere with the 4-hydroxyphenyl-pyruvate dioxygenase (HPPD) enzyme, which is essential for carotenoid biosynthesis in plants. Carotenoids protect chlorophyll (B73375) from photodegradation; their inhibition leads to the characteristic bleaching of plant tissues, where affected weeds emerge white before dying.

Various substituted isoxazoles are known to be effective herbicidal agents. Patents describe the synthesis of compounds such as 5-cyclopropyl-4-[2-methylthio-4-(trifluoromethyl)benzoyl]isoxazole (Isoxaflutole) from isoxazole intermediates. jhuapl.edu The general synthetic route often involves the cyclization of a 1,3-dione intermediate with hydroxylamine (B1172632) or one of its salts. jhuapl.edu The 1,3-dione itself is prepared from precursor molecules, highlighting a multi-step synthesis where isoxazole-related structures are key. While the specific use of this compound as a direct intermediate is not explicitly detailed, the broad utility of the benzisoxazole and benzoxazole (B165842) scaffolds in agrochemicals is well-established. nih.govresearchgate.net For example, benzoxazole derivatives have shown significant phytotoxic activity, inhibiting seed germination in various plant species. researchgate.net This demonstrates the potential of the broader benzisoxazole class, including derivatives of this compound, to serve as intermediates in the development of new herbicidal agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.